molecular formula C27H27N3OS B2640486 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922654-94-2

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2640486
CAS No.: 922654-94-2
M. Wt: 441.59
InChI Key: XYLFMNXCKHZALH-UHFFFAOYSA-N
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Description

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C27H27N3OS and its molecular weight is 441.59. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Polyfunctional Substituted 1,3-Thiazoles in Cancer Treatment : A study by Turov (2020) highlighted the anticancer activity of polyfunctional substituted 1,3-thiazoles. These compounds, particularly those with a piperazine substituent, showed effectiveness against various cancer cell lines, including lung, kidney, breast cancer, and leukemia.

  • 1-Phenyl-4-substituted Phthalazine Derivatives : Xin et al. (2018) synthesized and evaluated 1-phenyl-4-substituted phthalazine derivatives for their antiproliferative activity. Compounds with a piperazine substituent displayed significant antitumor activities, especially against human esophageal cancer cells (Xin, Meng, Liu, & Zhang, 2018).

Antimicrobial Applications

  • Thiazolidinones as Antimicrobial Agents : Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which demonstrated significant antimicrobial activity against several bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).

  • Inhibition of Bacterial Biofilms : Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds, especially 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed potent antibacterial efficacies and biofilm inhibition activities, suggesting potential applications in combating drug-resistant bacterial strains (Mekky & Sanad, 2020).

Synthesis and Characterization

  • Green Synthesis and Characterization : Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of a derivative involving 1-(4-(benzothiazol-2-yl)piperazin-1-yl)ethanone. This study emphasized the importance of green synthesis methods in developing new compounds with potential scientific applications (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

  • Synthesis and Molecular Structure Investigations : Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Their work provided insights into the molecular structure, which is crucial for understanding the properties and potential applications of these compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3OS/c1-19-13-14-20(2)25-24(19)28-27(32-25)30-17-15-29(16-18-30)26(31)23(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,23H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLFMNXCKHZALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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